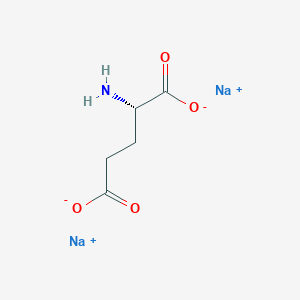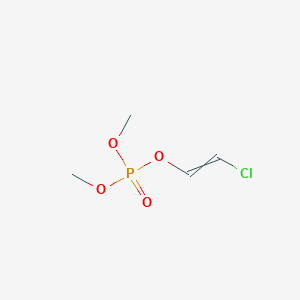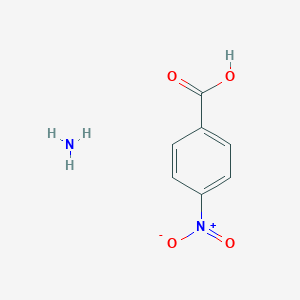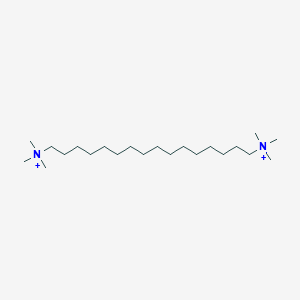
4-Amino-3-cyano-1,2,5,6-tetrahydropyridine
描述
4-Amino-3-cyano-1,2,5,6-tetrahydropyridine is a heterocyclic compound with the molecular formula C6H9N3. This compound is characterized by a tetrahydropyridine ring substituted with amino and cyano groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable nitriles and amines in the presence of catalysts. For instance, the reaction of cyanoacetamide with primary amines under basic conditions can yield the desired tetrahydropyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst usage, to maximize yield and purity .
化学反应分析
Types of Reactions: 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydropyridines, amines, and nitriles, depending on the specific reaction conditions and reagents used .
科学研究应用
4-Amino-3-cyano-1,2,5,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other functional materials.
作用机制
The mechanism of action of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s cyano and amino groups play crucial roles in its binding affinity and specificity towards these targets .
相似化合物的比较
- 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine
- 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
- 4,5,6,7-Tetrahydrobenzo[b]thiophene
- 6-Amino-5-cyano-2-oxo-1,2-dihydro-1H-spiro[indole-3,4’-pyridine]
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry and a valuable tool in biological research .
属性
IUPAC Name |
4-amino-1,2,3,6-tetrahydropyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h9H,1-2,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDHGRMHEXOIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392076 | |
| Record name | 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15827-80-2 | |
| Record name | 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine in medicinal chemistry?
A1: this compound serves as a crucial starting material for synthesizing various compounds, particularly those with potential antimalarial and antibacterial properties [, ]. Its structure allows for modifications that can be tailored to target specific biological pathways.
Q2: Can you provide an example of how this compound is used to synthesize biologically active compounds?
A2: In a study focusing on developing novel antimalarial agents, researchers utilized this compound to synthesize a series of 2,4-diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d] pyrimidines []. They achieved this by alkylating this compound and subsequently cyclizing the product. These synthesized compounds exhibited promising antimalarial activity against Plasmodium berghei in mice, highlighting the potential of using this compound as a scaffold for drug discovery [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















